molecular formula C9H8BrNO2 B13440529 4-Bromo-3,5-dimethoxybenzonitrile

4-Bromo-3,5-dimethoxybenzonitrile

Cat. No.: B13440529
M. Wt: 242.07 g/mol
InChI Key: LBFJBRPHKYKQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two methoxy groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzonitriles.

    Coupling: Biaryl compounds.

    Reduction: 4-Bromo-3,5-dimethoxybenzylamine.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxybenzonitrile largely depends on its chemical reactivity. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still being studied.

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzonitrile
  • 3-Bromo-4,5-dimethoxybenzonitrile
  • 4-Bromo-3,5-dimethylbenzonitrile

Comparison: 4-Bromo-3,5-dimethoxybenzonitrile is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-3,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3

InChI Key

LBFJBRPHKYKQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.